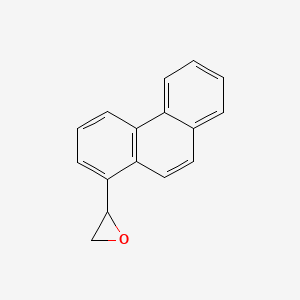
2-Phenanthren-1-yloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenanthren-1-yloxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure. This compound is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and contains an oxirane ring attached to the phenanthrene backbone. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthren-1-yloxirane typically involves the epoxidation of phenanthrene derivatives. One common method is the reaction of phenanthrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds through the formation of an epoxide ring at the 1,2-position of the phenanthrene molecule.
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenanthren-1-yloxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened and further oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form phenanthrene derivatives with hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted phenanthrene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, hydroxylated phenanthrene derivatives, and various substituted phenanthrene compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Phenanthren-1-yloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions of epoxides with biological molecules and their potential effects on biological systems.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying the metabolism of epoxides in the body.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of 2-Phenanthren-1-yloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological studies to form new bonds and create more complex structures. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and conditions used.
Vergleich Mit ähnlichen Verbindungen
2-Phenanthren-1-yloxirane can be compared with other similar compounds, such as:
Phenanthrene: The parent compound from which this compound is derived. Phenanthrene itself undergoes various reactions, including oxidation and substitution.
Other Epoxides: Compounds like styrene oxide and ethylene oxide, which also contain an epoxide ring but differ in their aromatic or aliphatic nature.
Phenanthrene Derivatives: Compounds such as 9,10-phenanthrenequinone and 9,10-dihydrophenanthrene, which are derived from phenanthrene and have different functional groups.
The uniqueness of this compound lies in its combination of the phenanthrene backbone with the reactive epoxide ring, making it a versatile compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
26698-45-3 |
|---|---|
Molekularformel |
C16H12O |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-phenanthren-1-yloxirane |
InChI |
InChI=1S/C16H12O/c1-2-5-12-11(4-1)8-9-14-13(12)6-3-7-15(14)16-10-17-16/h1-9,16H,10H2 |
InChI-Schlüssel |
GTYGZFVLXMDIGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


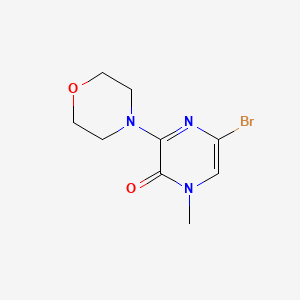



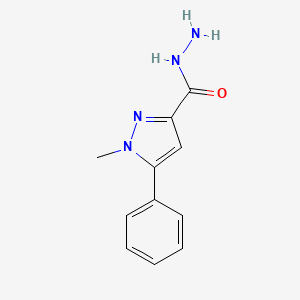
![N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13991459.png)

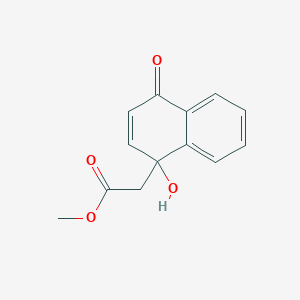

![(7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B13991501.png)
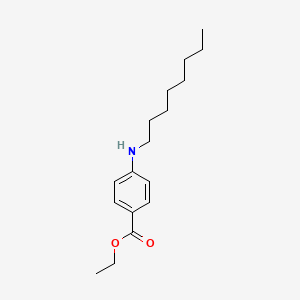
![2-amino-4-methyl-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]pentanamide](/img/structure/B13991516.png)
![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)

